(2R,3S,5R)-5-(6-((Furan-2-ylmethyl)amino)-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol
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Overview
Description
(2R,3S,5R)-5-(6-((Furan-2-ylmethyl)amino)-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol is a complex organic compound that belongs to the class of nucleoside analogs This compound is characterized by its unique structure, which includes a furan ring, a purine base, and a tetrahydrofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,5R)-5-(6-((Furan-2-ylmethyl)amino)-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol typically involves multiple steps, starting from readily available starting materials. The key steps in the synthetic route include:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Purine Base: The purine base is introduced through a nucleophilic substitution reaction, where the furan ring acts as the nucleophile.
Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring is formed through a cyclization reaction, often involving the use of protecting groups to ensure regioselectivity.
Hydroxymethylation: The hydroxymethyl group is introduced through a hydroxymethylation reaction, typically using formaldehyde as the reagent.
Industrial Production Methods
In an industrial setting, the production of this compound involves scaling up the synthetic route while optimizing reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(2R,3S,5R)-5-(6-((Furan-2-ylmethyl)amino)-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, often using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can convert the compound into its reduced forms, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles or electrophiles, depending on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines.
Scientific Research Applications
(2R,3S,5R)-5-(6-((Furan-2-ylmethyl)amino)-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential role in biological processes, including enzyme inhibition and DNA/RNA interactions.
Medicine: Investigated for its potential therapeutic applications, including antiviral, anticancer, and antimicrobial activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of (2R,3S,5R)-5-(6-((Furan-2-ylmethyl)amino)-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through
Properties
CAS No. |
4546-71-8 |
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Molecular Formula |
C15H17N5O4 |
Molecular Weight |
331.33 g/mol |
IUPAC Name |
(2R,3S,5R)-5-[6-(furan-2-ylmethylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C15H17N5O4/c21-6-11-10(22)4-12(24-11)20-8-19-13-14(17-7-18-15(13)20)16-5-9-2-1-3-23-9/h1-3,7-8,10-12,21-22H,4-6H2,(H,16,17,18)/t10-,11+,12+/m0/s1 |
InChI Key |
AOCQMSCXEXNKSX-QJPTWQEYSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NCC4=CC=CO4)CO)O |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)NCC4=CC=CO4)CO)O |
Origin of Product |
United States |
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